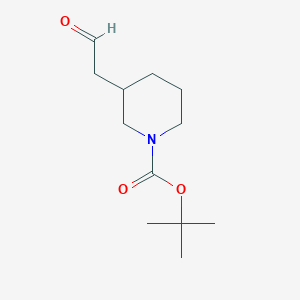

1-(4-氟萘基)三氟甲基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

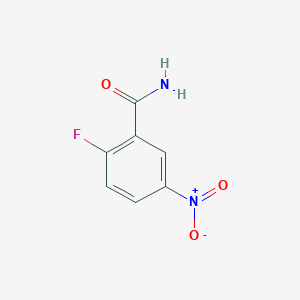

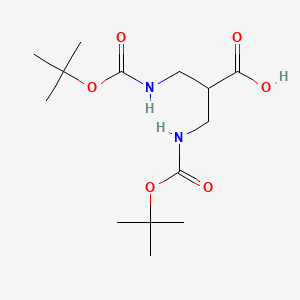

The compound "1-(4-Fluoronaphthyl) trifluoromethyl ketone" is a fluorinated ketone, which is a class of compounds that have garnered significant interest in various fields such as drug discovery. The presence of fluorine atoms in a molecule can drastically alter its physical, chemical, and biological properties, making such compounds valuable in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of trifluoromethyl ketones, which are structurally related to "1-(4-Fluoronaphthyl) trifluoromethyl ketone," can be achieved through several methods. One approach involves the fluoroarene-mediated trifluoromethylation of carboxylic acids, which is a safe, metal-free process that operates under mild conditions without the need for external additives . Another method utilizes 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as a synthetic equivalent for trifluoroacetaldehyde in condensation reactions with ketones . Additionally, trifluoromethylation of ketones and sulfonyl fluorides can be catalyzed by a superbase system using fluoroform (HCF3) . These methods highlight the diverse synthetic routes available for the production of trifluoromethyl ketones.

Molecular Structure Analysis

The molecular structure of trifluoromethyl ketones is characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon. This group is highly electronegative, which can influence the reactivity and stability of the molecule. The electron-deficient nature of the fluoroarene used in the synthesis of such ketones suggests that the trifluoromethyl group can activate the acid group and facilitate the generation of the fluoride source in situ .

Chemical Reactions Analysis

Trifluoromethyl ketones can participate in various chemical reactions due to their unique structural features. For instance, they can be used as starting materials for the synthesis of heterocycles, enones, enaminones, and chelate complexes . They can also undergo nucleophilic trifluoromethylation of esters under specific conditions to form biologically attractive trifluoromethyl ketones . Photocatalytic hydrofluoroalkylation of alkynes with concurrent vicinal acylation is another reaction that can lead to the formation of fluoroalkylated cyclic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl ketones are influenced by the trifluoromethyl group, which imparts high electronegativity and lipophilicity to the molecule. These properties can enhance the biological activity of the compounds and their ability to cross biological membranes. The stability of these compounds can be affected by the presence of substituents, as seen in the case of phenylsulfur trifluorides, which exhibit high thermal stability and resistance to hydrolysis . The trifluoromethyl group also contributes to the acidity of the alpha-hydrogens adjacent to the carbonyl, which can affect the reactivity in condensation and addition reactions .

科学研究应用

TFMKs的性质、制备和应用

TFMKs,包括1-(4-氟萘基)三氟甲基酮,在合成化学中具有极高的价值,特别是在氟化药物的开发中。它们以其独特的性质而闻名,并在药物化学中起着关键的中间体作用(Kelly, Mercadante, & Leadbeater, 2013)。

对水解酶的抑制

氟酮,其中包括1-(4-氟萘基)三氟甲基酮,已被研究作为水解酶的抑制剂。这对于理解生化途径和开发药物有重要意义(Gelb, Svaren, & Abeles, 1985)。

在有机催化中的合成应用

1-(4-氟萘基)三氟甲基酮在合成化学中的应用体现在其在有机催化三氟甲基化中的作用。这种方法允许将芳香族和烷基酮转化为α-三氟甲基羟基甲醇,突显了其在创建复杂的氟化结构中的实用性(Okusu et al., 2015)。

用于定量测量的荧光特性

1-(4-氟萘基)三氟甲基酮的衍生物在荧光应用中显示出潜力。对全氟化酮的研究表明,由于其强发射和荧光强度与浓度近线性响应,它们适用于定量浓度测量(Roy, Gustavsson, & Segal, 2011)。

在光还原催化合成中的作用

使用三氟甲基酮,包括1-(4-氟萘基)三氟甲基酮,进行光还原催化是有机合成中的新兴领域。这种方法促进了从芳香烯合成α-三氟甲基酮,代表了将三氟甲基基团引入有机化合物的高效方法(Tomita et al., 2014)。

安全和危害

While specific safety and hazard information for 1-(4-Fluoronaphthyl) trifluoromethyl ketone is not available, general safety measures for handling such compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

属性

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4O/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOFZZWESGTEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630358 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoronaphthyl) trifluoromethyl ketone | |

CAS RN |

664364-14-1 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)